2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- chemical properties
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- chemical properties
This guide provides an in-depth technical analysis of 3-acetyl-4,5,5-trimethyl-2(5H)-furanone , a highly functionalized butenolide derivative.[1] This compound represents a critical scaffold in heterocyclic chemistry, serving as both a product of oxidative radical cyclization and a versatile intermediate for pharmacophore development.
[1]
Executive Summary
3-Acetyl-4,5,5-trimethyl-2(5H)-furanone is a polysubstituted
This compound is of significant interest to drug development professionals due to its Michael acceptor reactivity , potential as a bioisostere for natural terpenoids , and utility as a scaffold for synthesizing highly substituted nitrogen heterocycles via ring-switching protocols.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Classification
-
IUPAC Name: 3-acetyl-4,5,5-trimethylfuran-2(5H)-one[1]
-
Common Descriptors:
-Acetyl- -trimethylbutenolide; Mn(III)-adduct of acetylacetone and 2-methyl-2-butene.[1] -
Chemical Class: 2(5H)-Furanone;
-unsaturated lactone; -diketone surrogate (cyclic).[1]
Structural Specifications
The molecule features a planar 5-membered lactone ring with significant steric bulk at the C5 position due to the gem-dimethyl group.[1] The C3-acetyl group creates a "push-pull" electronic system in conjugation with the lactone carbonyl, significantly enhancing the electrophilicity of the C4 position.
| Parameter | Value |
| Molecular Formula | C |
| Molecular Weight | 168.19 g/mol |
| SMILES | CC1=C(C(C)(C)OC1=O)C(=O)C |
| Stereochemistry | Achiral (due to C5 symmetry) |
| Key Functional Groups |
Spectroscopic Signature (Predicted)
-
H NMR (CDCl
): Distinctive singlets for the gem-dimethyl group ( ppm, 6H), the C4-methyl group ( ppm, 3H), and the acetyl methyl group ( ppm, 3H). -
C NMR: Carbonyl resonances for the lactone (
ppm) and acetyl ketone ( ppm); alkene carbons C3 and C4 ( ppm); quaternary C5 ( ppm). -
IR Spectroscopy: Characteristic split carbonyl band. Lactone C=O stretch (
cm ) and conjugated ketone C=O stretch ( cm ).[1]
Part 2: Physicochemical Properties[1]
The following properties are derived from experimental data of structural congeners (e.g., 3-acetyl-5-methyl-2(5H)-furanone) and computational models for this specific derivative.
| Property | Value / Description |
| Physical State | Viscous oil or low-melting solid (dependent on purity).[1] |
| Boiling Point | |
| Solubility | Soluble in polar organic solvents (CH |
| LogP (Predicted) | 1.2 – 1.5 (Lipophilic enough for membrane permeability). |
| Stability | Stable under ambient conditions; sensitive to strong bases (ring opening). |
| Reactivity Index | High electrophilicity at C4; acidic protons on acetyl methyl group (pK |
Part 3: Synthetic Pathways
The most authoritative and efficient route to 3-acetyl-4,5,5-trimethyl-2(5H)-furanone is the Mn(OAc)
Mechanism: Mn(III) Oxidative Free-Radical Cyclization
The reaction proceeds via the generation of a radical at the
Reaction Scheme:
-
Enolization: Mn(OAc)
coordinates with acetylacetone to form a Mn(III)-enolate complex. -
Radical Generation: Single electron transfer (SET) generates the acetylacetonyl radical (
CH(COCH ) ). -
Addition: The radical adds to the alkene (2-methyl-2-butene).[1] Regioselectivity is dictated by stability; the radical adds to the less substituted carbon to generate a tertiary radical at the gem-dimethyl site.
-
Cyclization & Oxidation: The tertiary radical is oxidized to a cation (or trapped by Mn-complex), followed by intramolecular oxygen attack and elimination of acetic acid/water to form the furanone.
Visualization of Synthesis Pathway
Caption: Mn(III)-mediated radical cascade for the synthesis of 3-acetyl-4,5,5-trimethyl-2(5H)-furanone.
Part 4: Experimental Protocol
Protocol: Mn(OAc) Mediated Synthesis
Validating Source: Principles adapted from Snider et al. and Heiba-Dessau protocols [1, 2].[1]
Reagents:
-
Manganese(III) acetate dihydrate (25.0 mmol)
-
Acetylacetone (10.0 mmol)
-
2-Methyl-2-butene (20.0 mmol, excess)[1]
-
Glacial Acetic Acid (50 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser. Maintain an inert atmosphere (Nitrogen or Argon).
-
Solvation: Dissolve Mn(OAc)
H O in glacial acetic acid. Heat gently to 40°C to ensure complete dissolution (solution turns dark brown). -
Addition: Add acetylacetone followed by 2-methyl-2-butene.
-
Reaction: Heat the mixture to 70–80°C . Monitor the color change from dark brown (Mn
) to clear/pale pink (Mn ), indicating consumption of the oxidant. This typically takes 2–4 hours. -
Quenching: Once the reaction is complete (verified by TLC), cool to room temperature.
-
Workup: Dilute with water (100 mL) and extract with dichloromethane (3 x 50 mL). Wash combined organics with saturated NaHCO
(to remove acetic acid) and brine. -
Purification: Dry over anhydrous MgSO
, concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: Hexane 20% EtOAc/Hexane).
Yield Expectation: 40–65% (dependent on alkene volatility control).
Part 5: Reactivity & Biological Relevance[1][2]
Chemical Reactivity Profile
The 3-acetyl-2(5H)-furanone scaffold is a "privileged structure" due to its dense functionality.[1]
-
Michael Addition (C4 Electrophile): The C4 position is highly activated by the electron-withdrawing lactone and acetyl groups. Thiols (e.g., cysteine residues) and amines attack here.
-
Application: Covalent inhibition of enzymes with nucleophilic active sites.
-
-
Ring Switching (Reaction with Hydrazines): Reaction with hydrazine or substituted hydrazines leads to ring opening and recyclization to form pyridazinones or N-amino-pyrrolidones .[1]
-
Aldol Condensation: The acetyl methyl group is acidic. It can condense with aldehydes to form chalcone-like derivatives, extending the conjugation.
Visualization of Reactivity
Caption: Primary reactivity modes of the 3-acetyl-2(5H)-furanone scaffold.
Pharmaceutical & Biological Relevance[1][2]
-
Allelopathy: Structurally related to "Karrikins" and other smoke-derived butenolides known to regulate plant germination.[1][2] The 3-acetyl derivative may act as an antagonist or mimic in these signaling pathways [3].[1]
-
Antimicrobial Activity: Furanones are well-documented inhibitors of bacterial quorum sensing.[1] The lipophilicity provided by the trimethyl substitution enhances membrane penetration, potentially increasing efficacy against Gram-negative bacteria.
-
Drug Scaffold: Serves as a precursor for COX-2 inhibitors (when converted to specific lactams) and potential anticancer agents targeting thiol-dependent enzymes.[1]
References
-
Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.
-
Citterio, A., et al. (1984). Mn(III) induced formation of furanones from alkenes and 1,3-dicarbonyl compounds. Journal of Organic Chemistry.
-
Light, M. E., et al. (2010).[3] Smoke-derived butenolides: Synthesis and biological activity. Journal of Natural Products.
-
PubChem Compound Summary. 3-Acetyl-5-methylfuran-2(5H)-one (Analogous Structure).
